![molecular formula C10H18OSi B14596748 Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- CAS No. 61140-46-3](/img/structure/B14596748.png)
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- is a chemical compound with the molecular formula C10H18OSi. It is a silane derivative that contains a trimethylsilyl group attached to a 4-methyl-1,3-cyclohexadien-1-yloxy moiety.
Vorbereitungsmethoden
The synthesis of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with the corresponding alcohol or phenol derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include triflic acid for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbocations, and undergo β-H elimination to produce alkenes with high selectivity . These properties make it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane derivative with a trimethylsilyl group attached to a hydrogen atom.
Trimethyl[(4-methyl-3-cyclohexen-1-yl)methyl]silane: A similar compound with a different cyclohexene moiety.
Trimethyl(4-methyl-3-penten-1-ynyl)silane: Another related compound with an alkyne group
These comparisons highlight the unique structural features and reactivity of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-.
Eigenschaften
CAS-Nummer |
61140-46-3 |
|---|---|
Molekularformel |
C10H18OSi |
Molekulargewicht |
182.33 g/mol |
IUPAC-Name |
trimethyl-(4-methylcyclohexa-1,3-dien-1-yl)oxysilane |
InChI |
InChI=1S/C10H18OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5,7H,6,8H2,1-4H3 |
InChI-Schlüssel |
AYRJYCWKYUCSAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(CC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
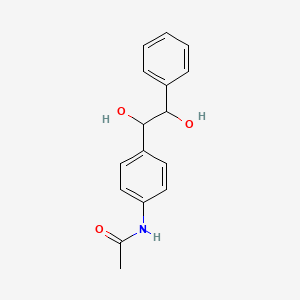


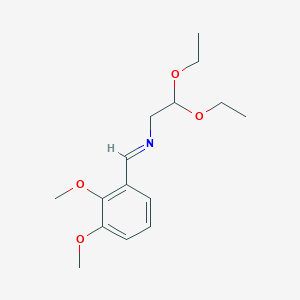
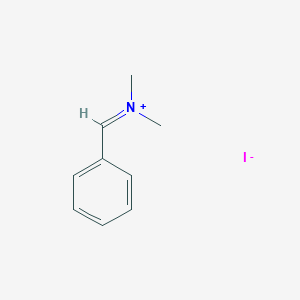
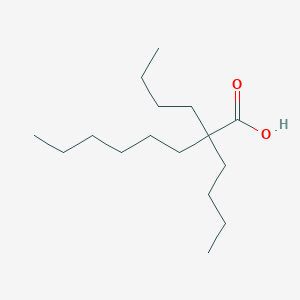
![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)
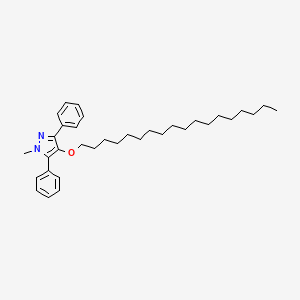
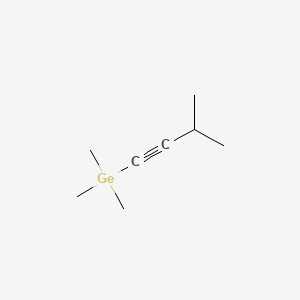
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)

![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

